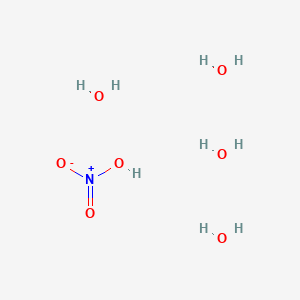![molecular formula C16H12N2S2Se2 B14251057 Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis- CAS No. 478302-55-5](/img/structure/B14251057.png)
Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is a selenium-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- typically involves the cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides under metal-free conditions. This reaction is mediated by sulfur powder and requires a base such as NaHCO₃ in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 150°C) under a nitrogen atmosphere . The reaction yields can be optimized by adjusting the base and solvent used .
Industrial Production Methods
While specific industrial production methods for benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while reduction can yield selenides.
Scientific Research Applications
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other selenium-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of selenium in biological processes.
Medicine: Selenium-containing compounds have potential therapeutic applications, including anticancer and antioxidant properties.
Mechanism of Action
The mechanism by which benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoproteins, which play a crucial role in antioxidant defense and redox regulation. The compound can also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzoselenazole: A simpler selenium-containing heterocycle.
Benzothiazole: A sulfur-containing analog of benzoselenazole.
Benzoxazole: An oxygen-containing analog of benzoselenazole.
Uniqueness
Benzoselenazole, 2,2’-[1,2-ethanediylbis(thio)]bis- is unique due to the presence of both selenium and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and materials science .
Properties
CAS No. |
478302-55-5 |
|---|---|
Molecular Formula |
C16H12N2S2Se2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzoselenazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoselenazole |
InChI |
InChI=1S/C16H12N2S2Se2/c1-3-7-13-11(5-1)17-15(21-13)19-9-10-20-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2 |
InChI Key |
NAKHPLKJNLZQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C([Se]2)SCCSC3=NC4=CC=CC=C4[Se]3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)

![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)



![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)

![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)


![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)


